N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide
Overview
Description
N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C12H12N2O3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide typically involves the nitration of benzothiophene followed by the introduction of the isopropyl and carboxamide groups. One common method involves the following steps:
Nitration: Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Isopropylation: The nitrated benzothiophene is then reacted with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group.
Carboxamidation: Finally, the isopropylated nitrobenzothiophene is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl or aryl halides with a base such as potassium carbonate.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed
Reduction: Amino derivatives of benzothiophene.
Substitution: Various alkyl or aryl derivatives.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand the interactions of benzothiophene derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiophene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzothiophene-2-carboxamide: Lacks the isopropyl group, which may affect its biological activity and solubility.
N-isopropylbenzothiophene-2-carboxamide: Lacks the nitro group, which may reduce its reactivity in redox reactions.
N-isopropyl-5-amino-1-benzothiophene-2-carboxamide: The amino group instead of the nitro group can lead to different biological activities.
Uniqueness
N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both the nitro and isopropyl groups, which confer specific electronic and steric properties
Properties
IUPAC Name |
5-nitro-N-propan-2-yl-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7(2)13-12(15)11-6-8-5-9(14(16)17)3-4-10(8)18-11/h3-7H,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCOAHYOUHLNBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201527 | |
Record name | N-(1-Methylethyl)-5-nitrobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478248-45-2 | |
Record name | N-(1-Methylethyl)-5-nitrobenzo[b]thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478248-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-5-nitrobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501201527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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